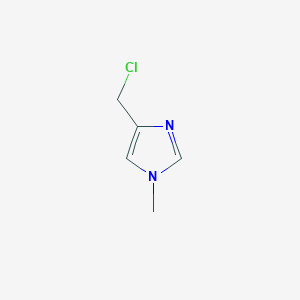

4-(Chloromethyl)-1-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-3-5(2-6)7-4-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQFEBMXMVWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478563 | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112258-59-0 | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112258-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-1-methyl-1H-imidazole is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a methylated imidazole core, makes it a valuable synthon for introducing the 1-methyl-1H-imidazol-4-ylmethyl moiety into larger molecular frameworks. This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, focusing on the chlorination of its corresponding alcohol precursor. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical safety considerations. This document is intended to serve as a practical resource for chemists engaged in pharmaceutical research and development.

Introduction: The Significance of this compound

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. The specific substitution pattern of this compound offers a strategic advantage in drug design. The methyl group at the N-1 position prevents tautomerization and provides a fixed point of attachment, while the chloromethyl group at the C-4 position serves as a versatile electrophilic handle for nucleophilic substitution reactions. This allows for the facile covalent linkage of the imidazole ring to various scaffolds, a common strategy in the development of novel therapeutic agents.

The primary and most reliable route to this compound involves the chlorination of its precursor, (1-methyl-1H-imidazol-4-yl)methanol. This guide will focus on this pathway, providing a detailed, field-proven protocol.

The Predominant Synthetic Pathway: From Alcohol to Chloride

The conversion of (1-methyl-1H-imidazol-4-yl)methanol to this compound is a classic example of a nucleophilic substitution reaction, where the hydroxyl group is transformed into a better leaving group, which is then displaced by a chloride ion. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.[1]

Synthesis of the Precursor: (1-Methyl-1H-imidazol-4-yl)methanol

A robust synthesis of the target compound begins with a reliable source of the starting material, (1-methyl-1H-imidazol-4-yl)methanol.[2][3] This precursor can be synthesized through various methods, with the reduction of a corresponding carboxylic acid ester being a common approach. For instance, ethyl 1-methylimidazole-5-carboxylate can be reduced using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[4]

The Chlorination Reaction: Mechanism and Rationale

The reaction of an alcohol with thionyl chloride proceeds through a well-understood mechanism.[5][6] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the loss of a proton to form an alkyl chlorosulfite intermediate.[1]

The subsequent step depends on the nature of the substrate. For a primary alcohol like (1-methyl-1H-imidazol-4-yl)methanol, the reaction typically proceeds via an Sₙ2 mechanism, where a chloride ion attacks the carbon bearing the chlorosulfite group, leading to inversion of configuration (though not relevant for this achiral molecule).[5][7] The driving force for this reaction is the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, shifting the equilibrium towards the product.[1]

The reaction can also proceed via an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration. The presence of a base like pyridine can influence the stereochemical outcome by reacting with the chlorosulfite intermediate and providing a free chloride ion for an Sₙ2 attack.[7]

Caption: Mechanism of alcohol chlorination with thionyl chloride.

Experimental Protocol

This protocol is a synthesis of established procedures and best practices.

Materials:

-

(1-Methyl-1H-imidazol-4-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)[8]

-

Diethyl ether

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (nitrogen or argon).

-

Charging the Flask: A solution of (1-methyl-1H-imidazol-4-yl)methanol (e.g., 5g, 44.64 mmol) in anhydrous dichloromethane (10 ml) is added to the flask.[9]

-

Cooling: The flask is cooled to 0°C using an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (a significant excess, e.g., 50 ml) is added dropwise to the stirred solution via the dropping funnel.[9] The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. Subsequently, the mixture is heated to reflux for approximately 3 hours to ensure the reaction goes to completion.[9]

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation).

-

The residue is triturated with diethyl ether to precipitate the product as its hydrochloride salt.

-

-

Isolation: The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | (1-Methyl-1H-imidazol-4-yl)methanol | The direct precursor to the target compound. |

| Reagent | Thionyl Chloride (SOCl₂) | Effective chlorinating agent with volatile byproducts.[1] |

| Solvent | Dichloromethane or Chloroform | Anhydrous, inert solvent.[8] |

| Temperature | 0°C to Reflux | Initial cooling to control exothermicity, followed by heating to drive the reaction to completion. |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of thionyl chloride with atmospheric moisture. |

| Workup | Trituration with diethyl ether | Precipitates the hydrochloride salt of the product for easy isolation. |

Alternative Synthetic Approaches

While the chlorination of the corresponding alcohol is the most direct method, other strategies could be envisioned, such as the direct chloromethylation of 1-methyl-1H-imidazole. However, this approach is less common for this specific isomer and can be complicated by regioselectivity issues and the deactivation of the imidazole ring in strongly acidic conditions.[10][11]

Safety Considerations: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic chemical that requires careful handling in a well-ventilated fume hood.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[13][15]

-

Reactivity with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂). All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.[14][16]

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[13][15] If inhaled, move to fresh air and seek medical attention.[15]

-

Quenching: Excess thionyl chloride should be quenched carefully, for example, by slow addition to a stirred, cooled solution of sodium bicarbonate or calcium hydroxide.

Conclusion

The synthesis of this compound is most reliably achieved through the chlorination of (1-methyl-1H-imidazol-4-yl)methanol using thionyl chloride. This method is efficient, high-yielding, and benefits from the formation of gaseous byproducts that simplify purification. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, underscoring its importance in the field of drug discovery.

References

- Alcohol + SOCl2. (2025, July 12). ReactionWeb.io.

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. (n.d.). NJ.gov.

- Reactions of Alcohols with Thionyl Chloride. (2023, June 21). Read Chemistry.

- 10.9 Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts.

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry.

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium.

- Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.

- US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. (n.d.). Google Patents.

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry.

- CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole. (n.d.). Google Patents.

- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Indian Journal of Chemistry.

- 2-(chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 736536. (n.d.). PubChem.

- 4-(CHLOROMETHYL)-1H-IMIDAZOLE. (n.d.). gsrs.ncats.nih.gov.

Sources

- 1. readchemistry.com [readchemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 17289-25-7 | (1-methyl-1H-imidazol-4-yl)methanol - Synblock [synblock.com]

- 4. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. reactionweb.io [reactionweb.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 11. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 12. nj.gov [nj.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. fishersci.be [fishersci.be]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. leap.epa.ie [leap.epa.ie]

An In-Depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-imidazole: Properties, Synthesis, and Applications in Modern Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-1-methyl-1H-imidazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group attached to a methylated imidazole core, renders it an exceptionally versatile reagent for introducing the 1-methylimidazol-4-ylmethyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, reactivity profile, and significant applications, particularly in the development of therapeutic agents. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for professionals engaged in pharmaceutical research and development.

Physicochemical Properties and Characterization

This compound is most commonly handled and supplied as its hydrochloride salt to enhance stability and ease of handling. The free base is a reactive species, while the salt form is a more stable, solid material.

Core Compound Properties

A summary of the key physicochemical properties for both the free base and its common hydrochloride salt form is presented below.

| Property | This compound (Free Base) | This compound HCl (Salt) |

| Molecular Formula | C₅H₇ClN₂[1] | C₅H₈Cl₂N₂ |

| Molecular Weight | 130.57 g/mol [1] | 167.04 g/mol |

| CAS Number | 112258-59-0[1] | 17289-30-4 |

| Appearance | Varies (often an oil or low-melting solid) | Brown to off-white solid/powder[2] |

| IUPAC Name | This compound[1] | 4-(chloromethyl)-1-methyl-1H-imidazolium chloride |

| InChI Key | QVAQFEBMXMVWJD-UHFFFAOYSA-N[1] | Not applicable |

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected shifts (in ppm) include: a singlet for the N-methyl protons (~3.7 ppm), a singlet for the chloromethyl (-CH₂Cl) protons (~4.7 ppm), and two singlets for the imidazole ring protons (~7.0 and ~7.5 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the N-methyl carbon, the chloromethyl carbon, and the three distinct carbons of the imidazole ring.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis and Purification

The most prevalent and industrially scalable synthesis of this compound hydrochloride involves the direct chlorination of its corresponding alcohol precursor, 1-methyl-4-(hydroxymethyl)imidazole.

Synthetic Workflow

The conversion of the alcohol to the chloride is a classic nucleophilic substitution reaction, typically employing thionyl chloride (SOCl₂) as the chlorinating agent. This choice is driven by the fact that the byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification.

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of similar chloromethyl imidazoles[3].

Materials:

-

1-methyl-4-(hydroxymethyl)imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Ice bath

-

Nitrogen or Argon source

-

Standard reaction glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen), add thionyl chloride (e.g., 5 equivalents).

-

Cooling: Cool the thionyl chloride to 0°C using an ice bath.

-

Reactant Addition: Add 1-methyl-4-(hydroxymethyl)imidazole (1 equivalent) portion-wise to the stirred thionyl chloride. CAUTION: The reaction is vigorous and exothermic; maintain the temperature between 10°C and 20°C during the addition[3]. A precipitate will form.

-

Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for approximately 30-60 minutes to ensure the reaction goes to completion[3].

-

Isolation: Cool the reaction mixture back down to 10°C and dilute with anhydrous diethyl ether (e.g., 2 volumes) to precipitate the product fully[3].

-

Purification: Collect the solid hydrochloride salt by filtration, wash thoroughly with diethyl ether to remove any unreacted thionyl chloride and byproducts, and dry under vacuum. This typically yields the product as a brown or colorless solid[2][3].

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from its reactivity as an electrophilic alkylating agent. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

Reactivity Profile: An Electrophilic Hub

This compound readily reacts with a wide array of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds. This versatility makes it a cornerstone reagent for introducing the 1-methylimidazol-4-ylmethyl functional group.

Caption: Reactivity of this compound with various nucleophiles.

Mechanistic Considerations

The alkylation reaction typically proceeds via a standard Sₙ2 (bimolecular nucleophilic substitution) mechanism. The choice of base and solvent is critical to deprotonate the nucleophile (if necessary) and facilitate the reaction while minimizing side reactions. For amine alkylation, a non-nucleophilic base is often used to scavenge the HCl generated during the reaction if the free base form of the chloromethyl imidazole is used.

Applications in Medicinal Chemistry

The 1-methylimidazole moiety is a common feature in many biologically active molecules. Its ability to participate in hydrogen bonding and its specific steric and electronic profile make it a valuable pharmacophore.

Case Study: Synthesis of Ondansetron

A prominent example of its application is in the synthesis of Ondansetron, a potent 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy[4][5]. In the synthesis of Ondansetron, a key step involves the Michael addition of an imidazole derivative to an α,β-unsaturated ketone intermediate derived from tetrahydrocarbazolone[4][6][7]. While some routes use 2-methylimidazole directly, related syntheses highlight the utility of pre-functionalized imidazoles for constructing the final drug molecule. The chloromethyl derivative serves as a direct precursor for creating the necessary linkage.

| Drug / Bioactive Molecule | Therapeutic Area | Role of this compound |

| Ondansetron (and analogs) | Antiemetic | Provides the key imidazolylmethyl side chain required for potent 5-HT₃ receptor antagonism[4][5]. |

| Various Kinase Inhibitors | Oncology, Inflammation | Used as a building block to introduce a solubilizing or binding moiety. |

| Antifungal Agents | Infectious Disease | The imidazole core is a well-known pharmacophore in many antifungal drugs. |

Safety, Handling, and Storage

As a reactive alkylating agent and corrosive compound, this compound hydrochloride requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is also a respiratory irritant[8][9].

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (inspected prior to use), and a lab coat[8].

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water. Remove contaminated clothing[8].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention[9].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately[9].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8][10]. Keep locked up and away from incompatible materials such as strong oxidizing agents[9][10].

References

- PrepChem. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]

- Royal Society of Chemistry.

- ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]

- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

- Organic Letters. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. [Link]

- Global Substance Registration System (GSRS). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. [Link]

- SpectraBase. 4-(4-Chlorophenyl)-1H-imidazole, N-tms. [Link]

- PubChem. This compound. [Link]

- HETEROCYCLES. AN EFFICIENT PROCESS OF ONDANSETRON SYNTHESIS. [Link]

- Organic & Biomolecular Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

- Organic & Biomolecular Chemistry. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. [Link]

- Chemistry.

- Mayr's Database Of Reactivity Parameters.

- ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

- Google Patents.

- Royal Society of Chemistry.

- Chinese Journal of Medicinal Chemistry. Improved synthesis of ondansetron hydrochloride. [Link]

- Oakwood Chemical. 4-(Chloromethyl)-1H-imidazole hydrochloride. [Link]

- National Institutes of Health (NIH). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

- Google Patents.

- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.

- Google Patents.

- PubMed. C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium. [Link]

- Google Patents.

- ResearchGate. C(2) and C(5) Nucleophilic Functionalization of 4 H -Imidazole-3-oxide Exposed to Carboranyllithium | Request PDF. [Link]

Sources

- 1. This compound | C5H7ClN2 | CID 12147488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-imidazole: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(chloromethyl)-1-methyl-1H-imidazole, a versatile heterocyclic building block crucial in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed and field-proven synthetic protocols, analyze its reactivity, and highlight its application in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable synthetic intermediate.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole moiety is a cornerstone of numerous biologically active molecules, both natural and synthetic. It is a key component of the essential amino acid histidine and the purine bases of DNA.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, a ligand for metal ions, and a proton transfer agent, making it a privileged scaffold in drug design.[1] Consequently, imidazole derivatives have found broad therapeutic applications, including as anti-inflammatory, antimicrobial, and antifungal agents.[1][2]

This compound, in particular, serves as a highly valuable synthon. The presence of a reactive chloromethyl group attached to the stable 1-methyl-1H-imidazole core allows for straightforward nucleophilic substitution reactions. This enables the facile introduction of the methyl-imidazole moiety into a wide array of molecular frameworks, a common strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is most commonly handled and stored as its hydrochloride salt to improve stability.

Core Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C5H7ClN2 | C5H8Cl2N2 | [3] |

| Molecular Weight | 130.57 g/mol | 167.04 g/mol | [3] |

| Appearance | - | Beige to brown solid | [4][5] |

| Melting Point | - | ~140°C | [5][6] |

| Solubility | - | Soluble in Ethanol, Methanol | [5][6] |

| CAS Number | 112258-59-0 | 17289-30-4 | [3][7] |

Note: The free base is less stable and typically generated in situ or used immediately after preparation.

Spectroscopic Characterization

While specific spectra are dependent on the solvent and instrumentation, the key expected signals for this compound hydrochloride are:

-

¹H NMR: Signals corresponding to the methyl protons (N-CH₃), the methylene protons (CH₂Cl), and the two imidazole ring protons. The chemical shifts will be influenced by the protonation state and solvent.

-

¹³C NMR: Resonances for the methyl carbon, the methylene carbon, and the three distinct carbons of the imidazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₅H₇ClN₂) upon ionization.

Synthesis of this compound Hydrochloride

The reliable synthesis of this key intermediate is paramount for its application. The most prevalent and scalable method involves the chlorination of the corresponding alcohol, 1-methyl-1H-imidazole-4-methanol.

Synthetic Workflow Overview

The overall process involves the conversion of a hydroxymethyl group to a chloromethyl group, a common transformation in organic synthesis. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is strategic due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[4][5][8]

Materials:

-

1-methyl-1H-imidazole-4-methanol

-

Thionyl chloride (SOCl₂)

-

Toluene (or another suitable inert solvent)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-imidazole-4-methanol in toluene.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.

-

Work-up: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure.

-

Isolation: Treat the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

-

Purification: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[4]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the resulting intermediate to form the final product.

Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.

Reactivity and Synthetic Applications

The chloromethyl group is the reactive center of the molecule, making it an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the 1-methyl-1H-imidazol-4-ylmethyl moiety to a variety of nucleophiles.

Key Reactions

-

N-Alkylation: Reaction with primary or secondary amines to form the corresponding substituted aminomethyl imidazoles.

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a base to yield ethers.

-

S-Alkylation: Reaction with thiols to produce thioethers. This is particularly relevant in the synthesis of compounds like cimetidine, where a thioether linkage is formed.[9]

-

C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.

These reactions are foundational in using this compound as a building block to introduce the imidazole ring into larger, more complex molecules.[10][11]

Role in Drug Development and Medicinal Chemistry

The 1-methyl-imidazol-4-ylmethyl scaffold introduced by this reagent can significantly influence the biological activity and pharmacokinetic profile of a molecule. The imidazole ring can engage in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility.

Case Study: Anti-Infective Agents

Derivatives of 5-nitroimidazole are a well-established class of anti-infectious agents.[10] The synthesis of novel analogs often involves the use of chloromethylated imidazole precursors. For instance, 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole has been synthesized and its reactivity explored to create a library of compounds with potential anti-infectious properties.[10] While not the exact topic molecule, this demonstrates the synthetic strategy of using a chloromethyl imidazole derivative as a reactive handle for diversification.

General Synthetic Strategy in Drug Discovery

The following diagram illustrates a generalized workflow where this compound is used to modify a lead compound.

Caption: General workflow for lead modification using the title compound.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound and its hydrochloride salt.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Avoid breathing dust.[12][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

First Aid: In case of contact, wash skin thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move to fresh air.[12][13] Seek medical attention if irritation persists.

Conclusion

This compound is a potent and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the chloromethyl group provide a reliable method for incorporating the functionally significant 1-methyl-imidazole moiety into diverse molecular architectures. A comprehensive understanding of its properties, synthesis, and handling is crucial for any researcher aiming to exploit its full potential in the design and discovery of novel therapeutic agents.

References

- PubChem. This compound.

- PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]

- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

- ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]

- Global Substance Registration System (GSRS). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. [Link]

- SAFETY DATA SHEET. 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride. [Link]

- Oakwood Chemical. 4-(Chloromethyl)-1H-imidazole hydrochloride. [Link]

- Der Pharma Chemica. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

- Longdom Publishing. (2017).

Sources

- 1. longdom.org [longdom.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound | C5H7ClN2 | CID 12147488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Chloromethyl)-1H-imidazole hydrochloride CAS#: 38585-61-4 [amp.chemicalbook.com]

- 6. 4-(Chloromethyl)-1H-imidazole hydrochloride CAS#: 38585-61-4 [m.chemicalbook.com]

- 7. 17289-30-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-imidazole (CAS: 112258-59-0)

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the efficiency and novelty of a synthetic route are often dictated by the strategic choice of starting materials and intermediates. This compound is a quintessential example of such a pivotal building block. Its structure, featuring a methylated imidazole core and a highly reactive chloromethyl group, presents a unique combination of stability and reactivity. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the synthesis, characterization, reactivity, and application of this valuable compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles, providing the insights necessary for its effective and safe utilization in the laboratory.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The compound is an aromatic heterocycle where the N-1 nitrogen of the imidazole ring is methylated, preventing the tautomerism seen in its N-unsubstituted counterpart and ensuring regiochemical integrity in subsequent reactions.[1] The key to its utility is the chloromethyl group at the C-4 position, which acts as a potent electrophilic site.

| Property | Value | Source(s) |

| CAS Number | 112258-59-0 | [2][3] |

| Molecular Formula | C₅H₇ClN₂ | [3][] |

| Molecular Weight | 130.58 g/mol | [3][] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(Chloromethyl)-1-methylimidazole | [] |

| Appearance | Typically encountered as a solid or oil | Inferred from related compounds |

| InChI Key | QVAQFEBMXMVWJD-UHFFFAOYSA-N | [3][] |

| SMILES | CN1C=C(N=C1)CCl | [] |

Synthesis and Purification: A Two-Step Approach

The most direct and reliable synthesis of this compound is a two-step process starting from the corresponding alcohol, (1-methyl-1H-imidazol-4-yl)methanol. This precursor is then chlorinated to yield the final product. This strategy is advantageous as it allows for the purification of the intermediate alcohol, ensuring a higher quality final product.

Step 1: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanol (CAS: 17289-25-7)

The precursor alcohol can be synthesized via several routes, often starting from imidazole-4-carboxylic acid or its esters followed by reduction.[5]

Step 2: Chlorination of (1-Methyl-1H-imidazol-4-yl)methanol

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard organic transformation. The choice of chlorinating agent is critical to ensure high yield and minimize side reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous, simplifying workup.[6][7]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is adapted from established procedures for similar chlorinations and should be performed by qualified personnel with appropriate safety precautions.[6][7]

-

Reaction Setup: To a solution of (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Note: The use of an excess of thionyl chloride ensures the complete conversion of the alcohol. The dropwise addition at 0°C is a critical safety and process control step to manage the reaction's exothermicity.

Spectroscopic Characterization: Structural Verification

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. The following data are predicted based on the structure and standard spectroscopic principles.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | - Imidazole Ring Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~7.0-7.8 ppm). One proton will be adjacent to the N-methyl group (C5-H) and the other adjacent to the chloromethyl group (C2-H).- Chloromethyl Protons (-CH₂Cl): A sharp singlet around ~4.6-4.8 ppm.- N-Methyl Protons (-NCH₃): A sharp singlet around ~3.7-3.9 ppm. |

| ¹³C NMR | - Imidazole Ring Carbons: Three distinct signals in the aromatic region (~120-145 ppm).- Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically ~40-50 ppm.- N-Methyl Carbon (-NCH₃): A signal around ~33-36 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 130, with an M+2 isotope peak at m/z 132 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.- Major Fragment: Loss of chlorine (M-Cl)⁺ at m/z 95. |

| IR Spectroscopy | - C-H stretch (aromatic): ~3100-3150 cm⁻¹- C-H stretch (aliphatic): ~2950-3000 cm⁻¹- C=N and C=C stretch (ring): ~1500-1600 cm⁻¹- C-Cl stretch: ~650-800 cm⁻¹ |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. It is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the (1-methyl-1H-imidazol-4-yl)methyl scaffold into a wide array of molecules.

Caption: General Sₙ2 reactivity of the title compound with nucleophiles.

This reactivity is a cornerstone of its application in drug discovery. The imidazole moiety is a common feature in many biologically active molecules, prized for its hydrogen bonding capabilities and its ability to coordinate with metal ions in enzymes.[11] By using this compound, medicinal chemists can readily synthesize derivatives for structure-activity relationship (SAR) studies.

Key Transformations:

-

Ether Synthesis: Reaction with alcohols or phenols (as alkoxides/phenoxides) to form ethers.

-

Thioether Synthesis: Reaction with thiols (as thiolates) to form thioethers, a key linkage in drugs like cimetidine.[12]

-

Amine Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

-

Carbon-Carbon Bond Formation: Reaction with soft carbon nucleophiles like enolates or organometallics.

The 5-nitroimidazole class of anti-infective agents highlights the importance of functionalized imidazoles in medicine.[13][14] While our title compound is not a nitroimidazole, it serves as a versatile precursor to build analogous structures where the chloromethyl group provides the handle for attaching the molecule to other pharmacophores.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound and its hydrochloride salt must be handled with care. It is classified as an irritant and potentially toxic.[15][16]

Hazard Summary:

-

Toxicity: Harmful if swallowed or inhaled.[15]

-

Irritation: Causes skin irritation and serious eye irritation/damage.[16][17]

-

Corrosivity: May cause burns upon prolonged contact.[16]

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[15][16]

-

Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[15]

-

First Aid (Skin Contact): In case of contact, immediately wash the affected area with plenty of soap and water.[15][16]

-

First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined synthesis, predictable reactivity, and the inherent biological relevance of its imidazole core make it an indispensable resource for chemists in both academic and industrial settings. By understanding its properties, synthesis, and handling requirements as outlined in this guide, researchers can confidently and safely leverage its potential to build the complex molecules that drive innovation in medicine and materials science.

References

- Benchchem. (n.d.). 4-(Chloromethyl)-1h-imidazole | 23785-22-0.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1).

- PrepChem.com. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.

- Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

- Exclusive Chemistry Ltd. (2024). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol.

- GSRS. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE.

- GSRS. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE.

- CAS Common Chemistry. (n.d.). 4-Chlorobutyryl chloride.

- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

- Journal of the Chemical Society of Nigeria. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- PubChem. (n.d.). (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol.

- NIST WebBook. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-.

- PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- IARC Monographs. (2010). 4-METHYLIMIDAZOLE.

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

Sources

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. This compound | 112258-59-0 [chemicalbook.com]

- 3. This compound | C5H7ClN2 | CID 12147488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazole-4-methanol synthesis - chemicalbook [chemicalbook.com]

- 6. (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 9. youtube.com [youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-imidazole: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly demonstrated the pivotal role of versatile building blocks in the rapid and efficient synthesis of novel therapeutic agents. Among these, heterocyclic compounds, and specifically imidazole derivatives, hold a place of prominence due to their presence in a vast array of biologically active molecules. This guide is dedicated to a particularly useful, yet hazardous, intermediate: 4-(Chloromethyl)-1-methyl-1H-imidazole .

The purpose of this document is not merely to present a collection of facts, but to provide a comprehensive, field-proven understanding of this reagent. We will delve into the causality behind synthetic choices, the logic of its reactivity, and its practical applications in drug discovery. Every piece of information is grounded in authoritative sources to ensure scientific integrity and to empower researchers to utilize this compound safely and effectively in their own laboratories.

Core Identity and Physicochemical Properties

This compound, with the IUPAC name 4-(chloromethyl)-1-methylimidazole , is a substituted imidazole that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive chloromethyl group attached to the imidazole ring, a privileged scaffold in medicinal chemistry.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 4-(chloromethyl)-1-methylimidazole | [1] |

| Molecular Formula | C₅H₇ClN₂ | [1] |

| Molecular Weight | 130.57 g/mol | [1] |

| CAS Number | 112258-59-0 | [1] |

| Appearance | Varies; often handled as its hydrochloride salt, which is a solid. | [2] |

| Canonical SMILES | CN1C=C(N=C1)CCl | [1] |

| InChI Key | QVAQFEBMXMVWJD-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved via its hydrochloride salt, which is a more stable and easily handled form. The subsequent neutralization to obtain the free base is a critical step for many applications.

Synthesis of this compound Hydrochloride

The most prevalent synthetic route involves the chlorination of the corresponding hydroxymethyl derivative using thionyl chloride (SOCl₂). This is a classic and efficient method for converting primary alcohols to alkyl chlorides.

Reaction Scheme:

Caption: Liberation of the free base.

Detailed Protocol:

-

Dissolution: Dissolve the this compound hydrochloride salt in water.

-

Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide, with stirring until the pH is neutral to slightly basic.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group, which behaves as a good electrophile in nucleophilic substitution reactions.

The lone pair of electrons on the non-methylated nitrogen of the imidazole ring can also participate in reactions, but the chloromethyl group is the primary site of reactivity for introducing the 1-methylimidazol-4-ylmethyl moiety into other molecules.

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the 1-methylimidazol-4-ylmethyl group onto various scaffolds.

Caption: General nucleophilic substitution.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its ability to introduce the 1-methylimidazole-4-ylmethyl moiety is crucial for creating molecules with diverse biological activities. The imidazole ring itself is a common feature in many drugs due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.

While a direct marketed drug synthesized from this specific intermediate is not readily apparent in the provided search results, its utility is evident in the synthesis of nitroimidazole derivatives, a class of compounds known for their antimicrobial and anticancer properties.

Spectroscopic Characterization

For a research scientist, unambiguous characterization of starting materials is paramount. Below are the expected NMR characteristics for the imidazole core of related compounds, which can serve as a guide.

-

¹H NMR: The protons on the imidazole ring typically appear in the aromatic region of the spectrum, generally between 6.77 and 7.66 ppm. [3]The methyl group protons will appear as a singlet further upfield, and the chloromethyl protons will also be a singlet, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon atoms of the imidazole ring are expected to resonate in the range of 124.87-132.43 ppm. [3]

Safety, Handling, and Toxicology

It is crucial to recognize that this compound and its salts are hazardous materials and must be handled with appropriate safety precautions.

Hazard Profile:

-

Acute Toxicity: Related compounds exhibit moderate acute oral and dermal toxicity. [4][5]For instance, 1-methylimidazole has an oral LD50 of 1144 mg/kg in rats and a dermal LD50 of 400-640 mg/kg in rabbits. [5]* Skin and Eye Irritation: Chloromethylated imidazoles and their hydrochlorides are often classified as skin and eye irritants, and in some cases, corrosive, causing severe burns. [4][5]* Respiratory Irritation: Inhalation may cause respiratory irritation. [2]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its value lies in the reactive chloromethyl group, which allows for the straightforward incorporation of the 1-methylimidazole-4-ylmethyl scaffold into a wide range of molecules. However, its utility is matched by its hazardous nature, necessitating strict adherence to safety protocols. This guide provides the foundational knowledge for researchers to handle and utilize this compound effectively and safely, paving the way for future innovations in medicinal chemistry.

References

- Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.

- Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment.

- Spitz, C., Mathias, F., Gamal, A., Giuglio-Tonolo, T., Terme, T., & Vanelle, P. (2016). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate.

- Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. The Royal Society of Chemistry.

- Global Substance Registration System. 4-(CHLOROMETHYL)-1H-IMIDAZOLE.

- Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement.

- PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.

- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

- Global Substance Registration System. 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE.

- PubChem. This compound.

- PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.

- Dwarakanath, D., Nayak, Y. N., Kulal, A., Pandey, S., Pai, K. S. R., & Gaonkar, S. L. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15(1), 6389.

- Tzakos, A. G., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(24), 5897.

Sources

- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

"4-(Chloromethyl)-1-methyl-1H-imidazole" stability and reactivity

An In-depth Technical Guide to the Stability and Reactivity of 4-(Chloromethyl)-1-methyl-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in pharmaceutical and materials science discovery. Its utility is defined by the reactive chloromethyl group appended to the stable 1-methylimidazole core. This guide provides an in-depth analysis of the compound's stability profile, explores the mechanistic underpinnings of its reactivity, offers validated experimental protocols, and outlines best practices for its handling and storage. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.

Introduction and Core Concepts

This compound, often utilized as its more stable hydrochloride salt, is a bifunctional molecule. It combines the aromatic stability and coordination properties of a methylated imidazole ring with a highly electrophilic chloromethyl group. This unique combination makes it an excellent intermediate for introducing the 1-methylimidazol-4-yl-methyl moiety into a diverse range of molecular scaffolds.

The primary driver of its reactivity is the chloromethyl group (-CH₂Cl), which acts as a potent electrophile. The chlorine atom is an effective leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing complex molecules, from pharmacologically active agents to functionalized polymers.[1] Understanding the delicate balance between its inherent reactivity and its stability is crucial for its successful application in multi-step syntheses.

Physicochemical Properties and Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The free base is less stable than its hydrochloride salt. The salt form is preferred for long-term storage as protonation of the imidazole ring decreases the molecule's overall nucleophilicity, thereby minimizing the potential for self-reaction or polymerization.

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Number | 112258-59-0 | [2][3] |

| Molecular Formula | C₅H₇ClN₂ | [3][] |

| Molecular Weight | 130.58 g/mol | [3][] |

| Form | Solid (often as hydrochloride salt) | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |

Thermal and Chemical Stability

The principal pathway for degradation involves the hydrolysis of the chloromethyl group, particularly in the presence of moisture. Elevated temperatures can accelerate this process and may lead to oligomerization or polymerization. The C-Cl bond is the most labile part of the molecule. For related nitroimidazole compounds, decomposition at high temperatures can involve complex pathways including the elimination of nitro groups; however, for this non-nitrated analogue, nucleophilic displacement and elimination are the primary concerns.[6]

Best Practices for Storage: To ensure long-term viability, the compound, preferably as its hydrochloride salt, should be stored in a tightly sealed container in a refrigerator (2-8°C).[5] The container's headspace should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen.

Core Reactivity: The Electrophilic Nature of the Chloromethyl Group

The synthetic utility of this compound is dominated by the SN2 (nucleophilic substitution) reactions at the chloromethyl carbon. The chlorine atom serves as a good leaving group, facilitating the formation of new bonds with a wide array of nucleophiles.

Nucleophilic Substitution Reactions

This compound is an exemplary substrate for introducing the imidazole scaffold onto other molecules.[1] The electrophilic carbon of the -CH₂Cl group readily reacts with various nucleophiles:

-

N-Nucleophiles (Amines, Anilines): Reaction with primary or secondary amines yields the corresponding 4-(aminomethyl)-1-methyl-1H-imidazoles, which are common substructures in bioactive molecules.

-

O-Nucleophiles (Alcohols, Phenols): Alkoxylation or phenoxylation leads to the formation of ether linkages, a key strategy in modifying solubility and pharmacokinetic properties.

-

S-Nucleophiles (Thiols): Thiols react efficiently to produce thioethers, a linkage important in various pharmaceutical agents, including the anti-ulcer drug cimetidine, which is synthesized from a similar precursor.[7]

-

C-Nucleophiles (Enolates, Organometallics): The formation of new carbon-carbon bonds is achievable, allowing for the extension of carbon frameworks.

-

Other Nucleophiles: Azides, cyanides, and other nucleophiles can also be employed to introduce diverse functional groups.

The diagram below illustrates the general mechanism for this key reaction.

Caption: Generalized SN2 reaction at the chloromethyl group.

Synthesis and Experimental Protocols

The synthesis of chloromethylated imidazoles is typically achieved by the chlorination of the corresponding hydroxymethyl imidazole. The following protocol, adapted from established literature procedures for the hydrochloride salt, serves as a reliable method.[5][8]

Protocol 1: Synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride

This procedure details the conversion of 4-hydroxymethylimidazole hydrochloride to its chlorinated analogue, a process directly applicable to the synthesis of the N-methylated target molecule from its corresponding alcohol precursor.

Workflow Diagram:

Caption: Synthesis workflow for chloromethylated imidazoles.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2 mL of thionyl chloride in 20 mL of toluene.

-

Addition of Starting Material: To this solution, carefully add 700 mg of 4-hydroxymethylimidazole hydrochloride in portions. The addition can be exothermic.[5][8]

-

Reaction: Heat the reaction mixture to the reflux temperature of toluene and maintain for 3 hours. The progress of the reaction can be monitored by TLC.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Concentrate the mixture to dryness under reduced pressure using a rotary evaporator. This removes excess toluene and thionyl chloride.

-

Product: The resulting white solid is 4-(Chloromethyl)-1H-imidazole hydrochloride. The reported yield for this procedure is typically very high (e.g., 99%).[5]

Causality and Rationale:

-

Thionyl Chloride: It is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Toluene: It serves as a suitable solvent with a boiling point high enough to facilitate the reaction.

-

Hydrochloride Salt: Using the hydrochloride salt of the starting material is common and ensures compatibility with the acidic conditions generated during the reaction.

Safety, Handling, and Storage

Working with this compound and its congeners requires adherence to strict safety protocols due to their corrosive and reactive nature.

| Hazard Category | Classification | Precautionary Measures |

| Acute Toxicity (Oral) | Category 4 | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[9] |

| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns. Wear protective gloves and clothing.[9][10] |

| Eye Damage/Irritation | Category 1 | Causes serious eye damage. Wear eye/face protection.[9][10] |

| Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. |

Handling:

-

Always handle this compound inside a chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[10][11]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Storage:

-

Store locked up in a cool, dry, and well-ventilated area.[5][11][12]

-

Keep the container tightly closed and under an inert atmosphere (argon or nitrogen).[5]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and water/moisture.

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is centered on the electrophilic chloromethyl group. Its successful use hinges on a thorough understanding of its stability, particularly its sensitivity to moisture and heat, which necessitates storage as a hydrochloride salt under refrigerated and inert conditions. The primary mode of reaction, nucleophilic substitution, provides a robust and versatile method for incorporating the 1-methylimidazole moiety into diverse molecular architectures. By following the validated protocols and adhering to the stringent safety and handling guidelines outlined in this guide, researchers can effectively and safely harness the synthetic potential of this powerful chemical building block.

References

- Benchchem. 4-(Chloromethyl)-1h-imidazole | 23785-22-0.

- ChemicalBook. 4-(Chloromethyl)-1H-imidazole hydrochloride CAS#: 38585-61-4.

- PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.

- ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1).

- Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR.

- Thieme Connect. Exploring the Synthesis and the Reactivity of 4-[4-(Chloromethyl)styryl]-1,2- dimethyl-5-nitro-1H-imidazole in TDAE Strategy.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. This compound | 112258-59-0.

- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

- PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928.

- ECHEMI. 2-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE SDS, 396105-96-7 Safety Data Sheets.

- Apollo Scientific. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.

- Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma.

- Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma.

- PubChem. This compound | C5H7ClN2 | CID 12147488.

- Fisher Scientific. SAFETY DATA SHEET.

- BLDpharm. 17289-30-4|this compound hydrochloride.

- BOC Sciences. CAS 112258-59-0 4-chloromethyl-1-methyl-imidazole.

- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

- Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).

- The Data Institute. CAS 112258-59-0 this compound Chemical Report & Database.

- PubMed. On the decomposition mechanisms of new imidazole-based energetic materials.

- Barcelona Fine Chemicals. 4-Chloro-2-methyl-1H-imidazole.

- ChemSrc. This compound | CAS 112258-59-0 | Chemical.

- Google Patents. CN106674121A - Preparation method of 4-halogen-1H-imidazole.

- Wikipedia. 1-Methylimidazole.

- ResearchGate. Nucleophilic substitution in the imidazole ring.

- Journal of the Chemical Society, Perkin Transactions 1. A general route to 4-substituted imidazoles.

- Australian Department of Health. 1H-Imidazole, 1-methyl - Evaluation statement.

- National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 112258-59-0 [chemicalbook.com]

- 3. This compound | C5H7ClN2 | CID 12147488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Chloromethyl)-1H-imidazole hydrochloride CAS#: 38585-61-4 [amp.chemicalbook.com]

- 6. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Synthesis, Application, and Therapeutic Potential of 4-(Chloromethyl)-1-methyl-1H-imidazole Derivatives

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic and physicochemical properties allow it to engage in various biological interactions, making it a "privileged scaffold" in drug design.[3][4] This guide focuses on a particularly valuable synthetic intermediate: 4-(Chloromethyl)-1-methyl-1H-imidazole . We will explore its synthesis, its pivotal role in the N-alkylation of diverse substrates, and the vast therapeutic landscape of its derivatives and analogues. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable, field-proven protocols to leverage this versatile building block in the pursuit of novel therapeutic agents.

The Core Reagent: Understanding this compound

This compound is not merely a reagent but a strategic tool for introducing the 1-methyl-1H-imidazol-4-yl)methyl moiety into a target molecule. This functional group is frequently associated with significant pharmacological activity. The reagent's utility stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective use in synthesis. The key characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(chloromethyl)-1-methylimidazole | [] |

| Molecular Formula | C₅H₇ClN₂ | [][6] |

| Molecular Weight | 130.57 g/mol | [6] |

| CAS Number | 112258-59-0 | [7] |

| Appearance | Solid (typical) | |

| Topological Polar Surface Area | 17.8 Ų | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis of the Core Reagent

The industrial and laboratory-scale preparation of chloromethylated imidazoles typically involves the direct chlorination of the corresponding hydroxymethyl precursor. A common and effective method utilizes thionyl chloride (SOCl₂) to convert the primary alcohol into the desired alkyl chloride.

A representative synthesis, adapted from the preparation of a similar analogue, 4-methyl-5-chloromethyl imidazole hydrochloride, involves the controlled addition of 4-hydroxymethyl-5-methylimidazole to thionyl chloride at reduced temperatures.[8] The reaction is vigorous and exothermic, necessitating careful temperature management to prevent side reactions.[8] The product is often isolated as a hydrochloride salt, which enhances its stability.[8][9]

The Cornerstone Application: N-Alkylation Reactions

The primary utility of this compound lies in its application as an alkylating agent. The carbon of the chloromethyl group is highly electrophilic, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, thiols, and the deprotonated nitrogen of other heterocyclic systems.

Mechanistic Rationale

The N-alkylation process is a two-step nucleophilic substitution.[10]

-

Deprotonation: A suitable base is used to abstract an acidic proton from the nucleophile (e.g., the N-H of an amide, sulfonamide, or another heterocycle), generating a potent nucleophilic anion. The choice of base is critical and depends on the pKa of the substrate.

-

Nucleophilic Attack: The newly formed anion attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group to form a new carbon-nitrogen bond.

Alkylation of asymmetric heterocycles can sometimes lead to regioisomers, though factors like sterics and electronics often favor one product.[11] The reaction conditions—base, solvent, and temperature—are crucial for controlling reaction efficiency and selectivity.[11]

Field-Proven Protocol for N-Alkylation

This protocol provides a robust, self-validating methodology for the N-alkylation of a generic amine-containing substrate.

Materials:

-

Substrate (containing N-H bond) (1.0 equivalent)

-

This compound (1.1 - 1.2 equivalents)

-

Base: Sodium hydride (NaH, 60% in mineral oil) (1.1 equivalents) OR Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Reaction Vessel (dry, round-bottom flask with magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

Step-by-Step Methodology (Using NaH in DMF):

-

Reaction Setup: Under an inert atmosphere, add the substrate (1.0 eq.) to a dry round-bottom flask. Add anhydrous DMF to dissolve the substrate (typical concentration 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Causality Note: Cooling is essential to control the exothermic reaction between NaH and trace impurities or the substrate itself. Carefully add NaH (1.1 eq.) portion-wise. Effervescence (H₂ gas) should be observed.

-

Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This ensures complete deprotonation to form the nucleophilic anion.[11]

-

Alkylation: Add this compound (1.1 eq.), either neat or dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture.

-